![molecular formula C23H30ClN5O B12356611 4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12356611.png)
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[[(3S)-1-azabicyclo[222]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a complex organic molecule that features a unique combination of structural elements, including a benzimidazole ring, a quinoline derivative, and an azabicyclo octane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the benzimidazole ring through a condensation reaction.
- Construction of the quinoline core via cyclization reactions.
- Introduction of the azabicyclo octane moiety through nucleophilic substitution or addition reactions.
- Final assembly of the molecule through coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization steps.
- Employment of advanced purification techniques such as chromatography.
- Implementation of automated synthesis platforms for large-scale production.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole and quinoline rings can be oxidized under specific conditions.
Reduction: Reduction of the azabicyclo octane moiety can lead to different derivatives.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, influencing signal transduction.
Enzymes: Inhibition or activation of enzymes, altering metabolic pathways.
Pathways: Modulation of cellular pathways, affecting cell function and behavior.
相似化合物的比较
Similar Compounds
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: shares similarities with other quinoline and benzimidazole derivatives.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, used as antiparasitic agents.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer specific biological activities or chemical properties not found in other similar compounds.
属性
分子式 |
C23H30ClN5O |
|---|---|
分子量 |
428.0 g/mol |
IUPAC 名称 |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H30ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-4,13-16,19-21,25H,5-12H2,(H,26,27)(H,28,30)/t14?,15?,16?,19-,20?,21?/m1/s1 |
InChI 键 |
MSZBAAXCBYGIEC-BYVDKGGGSA-N |
手性 SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C3=NC4=CC=CC=C4N3)N[C@@H]5CN6CCC5CC6 |
规范 SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C3=NC4=CC=CC=C4N3)NC5CN6CCC5CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
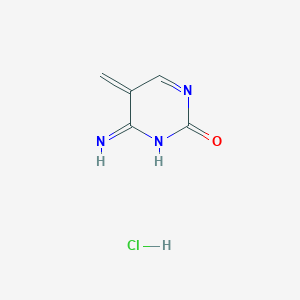
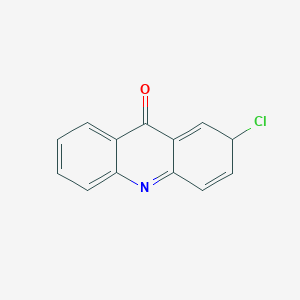
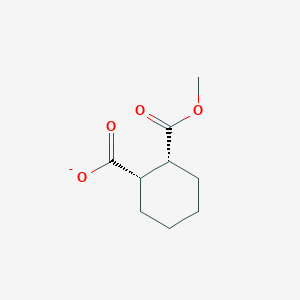
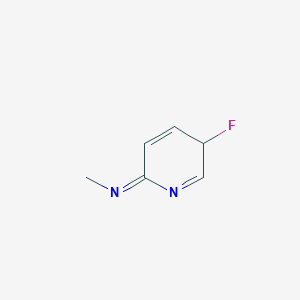
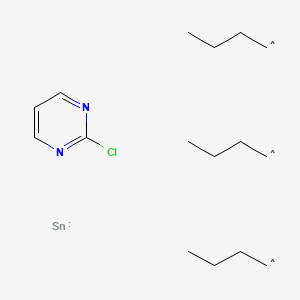
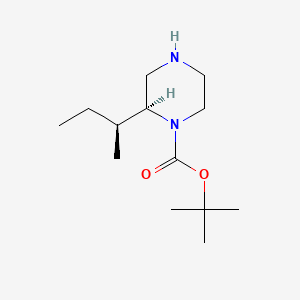
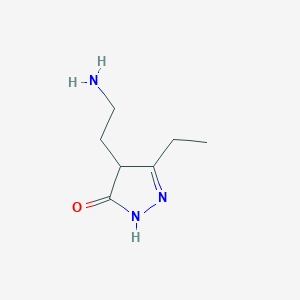
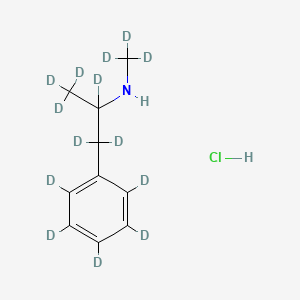
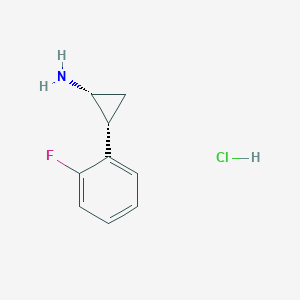
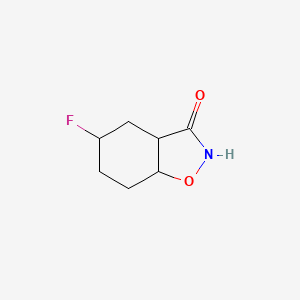
![N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B12356602.png)
